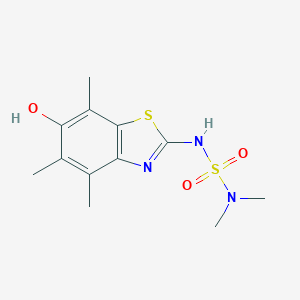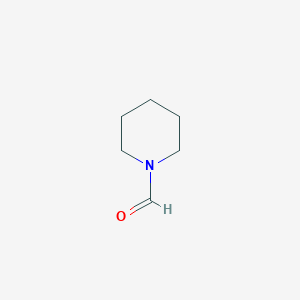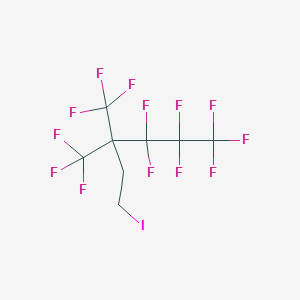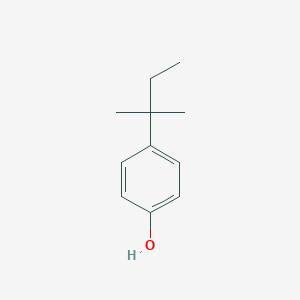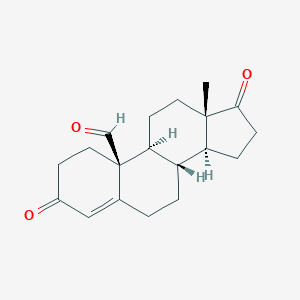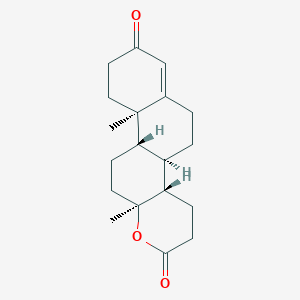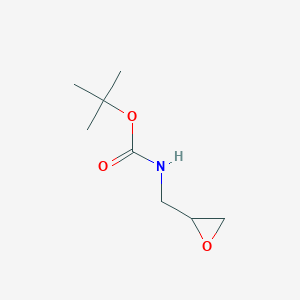
tert-Butyl N-(2-oxiranylmethyl)carbamate
概要
説明
Synthesis Analysis
The synthesis of tert-Butyl N-(2-oxiranylmethyl)carbamate and related compounds often involves reactions starting from aldehydes and tert-butyl N-hydroxycarbamate. A method involves using sodium benzenesulfinate and formic acid in a methanol-water mixture, leading to tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These compounds are valuable as building blocks in organic synthesis due to their chemical transformations (Guinchard, Vallée, & Denis, 2005).
Molecular Structure Analysis
The molecular structure and conformational stability of tert-butyl N-(2-oxiranylmethyl)carbamate derivatives have been studied using computational methods such as Hartree-Fock (HF) and density functional theory (DFT). These studies help in understanding the optimized bond length, angle values, and vibrational frequencies, providing insights into the molecular stability and reactivity of these compounds (Arslan & Demircan, 2007).
Chemical Reactions and Properties
Tert-Butyl N-(2-oxiranylmethyl)carbamate undergoes various chemical reactions, demonstrating its versatility in synthesis. For instance, it can participate in highly stereoselective asymmetric aldol reactions, serving as a precursor for the synthesis of potent inhibitors. The reactions are tailored to set stereogenic centers, showcasing the compound's ability to undergo chemoselective transformations and participate in significant synthetic pathways (Ghosh, Cárdenas, & Brindisi, 2017).
科学的研究の応用
- Application : “tert-Butyl N-(2-oxiranylmethyl)carbamate” is used in the synthesis of various organic compounds .
- Method of Application : This compound is often used as a reagent in chemical reactions. The specific procedures can vary widely depending on the desired product. Typically, it would be mixed with other reagents under controlled conditions (e.g., temperature, pressure, pH) to initiate the reaction .
- Results : The outcomes of these reactions are new organic compounds. The specific results, including any quantitative data or statistical analyses, would depend on the exact nature of the reaction and the compounds being synthesized .
Safety And Hazards
特性
IUPAC Name |
tert-butyl N-(oxiran-2-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2,3)12-7(10)9-4-6-5-11-6/h6H,4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBGKXNNTNBRBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-(2-oxiranylmethyl)carbamate | |
CAS RN |
115198-80-6 | |
| Record name | tert-Butyl N-(2-oxiranylmethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-6-one](/img/structure/B45025.png)
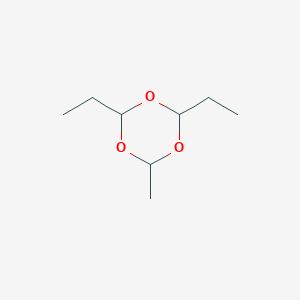
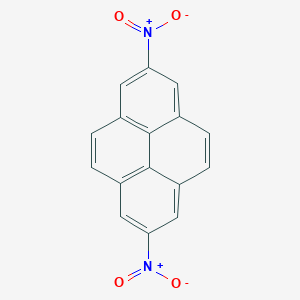
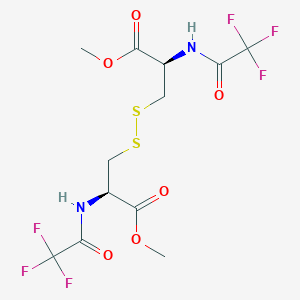
![9-Borabicyclo[3.3.1]nonane, 9-[(1-methylethyl)thio]-](/img/structure/B45033.png)
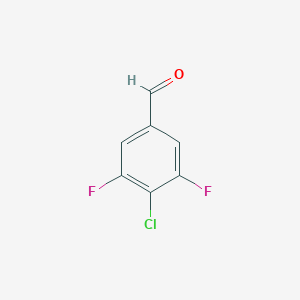
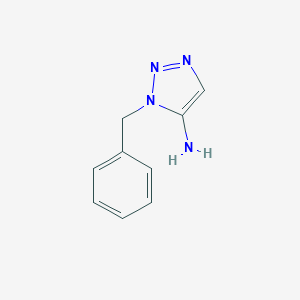
![2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane](/img/structure/B45037.png)
